3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrazine ring, all connected to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene and pyrazine rings. The final step involves the coupling of these intermediates to form the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be compared with other compounds that have similar structural features, such as:
- 3-(1H-pyrazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
- 3-(1H-pyrazol-1-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N4OS, with a molecular weight of approximately 356.42 g/mol. The structure comprises a pyrazole ring linked to a thiophene-substituted pyrazine moiety, which is further connected to a benzamide group. This complex structure may contribute to its biological activity through multiple mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities:
- Antiproliferative Activity : Compounds containing the pyrazole core have shown promising antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole derivatives revealed submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting potential therapeutic applications in oncology .
- Autophagy Modulation : Some pyrazole derivatives have been identified as autophagy modulators, impacting the mTORC1 signaling pathway. This modulation can lead to increased autophagic flux under nutrient stress, which is critical in cancer therapy as it may selectively target tumor cells that rely on autophagy for survival .
- Antimicrobial Properties : The presence of thiophene and pyrazine rings in the structure has been associated with enhanced antimicrobial activity. For example, compounds derived from similar structures have been tested against Mycobacterium tuberculosis, showing significant inhibitory concentrations .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can follow established methods for creating pyrazole derivatives, often involving condensation reactions between appropriate precursors. Understanding the SAR is crucial for optimizing the biological activity of these compounds.
Table 1: Summary of Synthesis Methods and Yields
Compound Type | Synthesis Method | Yield (%) |
---|---|---|
Pyrazole Derivatives | Condensation with aldehydes | 70 - 90 |
Thiophene-Pyrazine Conjugates | Suzuki Cross-Coupling | 60 - 85 |
Benzamide Derivatives | Amide Formation | 75 - 95 |
Case Studies
Several studies have highlighted the biological implications of similar compounds:
- Anticancer Studies : A study focused on a related compound demonstrated an EC50 value of 10 μM against MIA PaCa-2 cells, indicating strong antiproliferative effects compared to traditional chemotherapeutics like erlotinib .
- Tuberculosis Research : Research into substituted benzamides revealed several compounds with IC50 values between 1.35 and 2.18 μM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tubercular agents from pyrazole derivatives .
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(14-4-1-5-15(12-14)24-10-3-7-23-24)22-13-16-18(21-9-8-20-16)17-6-2-11-26-17/h1-12H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFIRTZPIDYODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.